trans-Carboxy Glimepiride-d5
Description
Definition and Significance of Trans-Carboxy Glimepiride-d5
This compound, chemically designated as (1r,4r)-4-(3-((4-(2-(3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido)cyclohexane-1-carboxylic acid, is a deuterated metabolite of glimepiride, a sulfonylurea antidiabetic agent. Its molecular formula is C₂₄H₂₇D₅N₄O₇S , with a molecular weight of 525.6 Da . The compound incorporates five deuterium atoms, strategically replacing hydrogen atoms in the ethyl group of its pyrrole ring to enhance analytical sensitivity in mass spectrometry-based methods.
This deuterated analog serves as a critical reference standard in pharmaceutical analysis, particularly for validating analytical methods (AMV) and ensuring quality control (QC) during the production of glimepiride-containing formulations. Its stable isotopic labeling enables precise differentiation from endogenous metabolites in biological samples, facilitating accurate quantification in pharmacokinetic studies.
Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1217718-14-3 |
| Molecular Formula | C₂₄H₂₇D |
Properties
IUPAC Name |
4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Starting Materials
The ethyl-d5 group is introduced early in the synthesis using 1-(ethyl-d5)-4-methylpyrrolidine-2,5-dione as a precursor. This approach ensures high isotopic purity, as deuterium is embedded before constructing the pyrrole ring. Key steps include:
Post-Synthesis Deuterium Exchange
While less common for non-exchangeable hydrogens, this method involves treating glimepiride with deuterated solvents (e.g., D2O) under high-temperature catalysis. However, this approach is ineffective for the ethyl-d5 group due to its low exchangeability, making it unsuitable for this compound.
Stepwise Synthesis and Optimization
The synthesis follows a modular pathway, with critical stages detailed below:
Pyrrole-d5 Intermediate Synthesis
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl-d5 amine + dimethyl acetylenedicarboxylate | EtOH, reflux, 12 h | 78% |
| 2 | Cyclization to pyrrole-d5 | HCl, 80°C, 6 h | 85% |
Key Insight : Using deuterated ethylamine avoids isotopic dilution, ensuring consistent D5 enrichment.
Sulfonylurea Coupling
The pyrrole-d5 intermediate reacts with trans-4-(2-sulfamoylphenyl)cyclohexanecarboxylic acid chloride in tetrahydrofuran (THF) at −10°C, yielding the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >99% chemical purity.
Crystallization and Polymorph Control
Recrystallization from ethanol/water mixtures produces the thermodynamically stable trans-carboxy polymorph. X-ray diffraction confirms the trans configuration, with deuterium positions verified via 2H NMR .
Analytical Characterization
Quality control protocols ensure compliance with pharmacopeial standards:
Isotopic Purity Assessment
Dissolution and Stability
Despite deuteration, dissolution profiles match non-deuterated glimepiride, as micronization (particle size <50 µm) and hydrophilic excipients (e.g., micropowder silica gel) enhance wettability. Accelerated stability studies (40°C/75% RH, 3 months) show <0.5% degradation, confirming robustness.
Industrial-Scale Production
Novapure Healthcare’s custom synthesis protocol emphasizes:
Chemical Reactions Analysis
Phase I Metabolism:
-
Hydroxylation : CYP2C9 catalyzes the hydroxylation of glimepiride’s cyclohexyl moiety, forming trans-Hydroxy Glimepiride-d5 as an intermediate .
-
Oxidation : The hydroxyl group undergoes further oxidation to a carboxylic acid, yielding trans-Carboxy Glimepiride-d5 .
Phase II Metabolism:
Table 1: Key Metabolic Reaction Parameters
| Reaction Step | Enzyme Involved | Site of Modification | Deuterium Labeling Position |
|---|---|---|---|
| Hydroxylation | CYP2C9 | Cyclohexyl group | C-4 methyl (D5) |
| Oxidation to Carboxy | Cytosolic | Hydroxyl → Carboxyl | Retained in deuterated form |
| Glucuronidation | UGT isoforms | Carboxyl group | N/A |
Structural Modifications
Deuterium incorporation occurs at the methyl group of the cyclohexyl ring, enhancing metabolic stability and enabling isotopic tracing .
Molecular Characteristics:
-
Molecular Formula : C₂₄H₂₉D₅N₄O₆S
-
Key Functional Groups :
Table 2: Structural Comparison with Parent Compound
| Property | Glimepiride | This compound |
|---|---|---|
| Molecular Formula | C₂₄H₃₄N₄O₅S | C₂₄H₂₉D₅N₄O₆S |
| Functional Group | Hydroxyl | Carboxyl |
| Deuterium Substitution | None | 5 positions (C-4 methyl) |
| Metabolic Stability | Lower | Higher (deuterium effect) |
Analytical Characterization
Advanced techniques are used to confirm its structure and quantify its presence:
Methods:
-
LC-MS/MS : Detects the carboxy metabolite at m/z 511.65 (deuterated) .
-
NMR Spectroscopy : Confirms trans configuration and deuterium placement .
Table 3: Analytical Data
| Technique | Key Findings | Reference |
|---|---|---|
| LC-MS | m/z 511.65 ([M+H]⁺), fragmentation matches carboxy derivative | |
| ¹H NMR | Absence of proton signals at C-4 methyl due to D5 substitution |
Research Significance
-
Pharmacokinetic Studies : Deuterium labeling allows precise tracking of glimepiride’s clearance and metabolite distribution .
-
Drug-Drug Interactions : CYP2C9 inhibitors (e.g., fluconazole) may alter carboxy metabolite formation .
-
Toxicology : Enhanced stability of the deuterated form aids in long-term safety assessments .
Scientific Research Applications
trans-Carboxy Glimepiride-d5 has several scientific research applications, including:
Mechanism of Action
trans-Carboxy Glimepiride-d5 exerts its effects by mimicking the action of glimepiride. Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels and causing depolarization of the beta cells . This leads to an increase in insulin release, which helps lower blood glucose levels .
Comparison with Similar Compounds
Glimepiride-d5 (CAS: 1028809-90-6)
- Structure: Glimepiride-d5 retains the parent drug’s core structure but incorporates five deuterium atoms at non-labile positions (likely the ethyl group on the pyrrole ring) .
- Molecular Formula : C₂₄H₂₉D₅N₄O₅S.
- Applications : Used as an internal standard for Glimepiride quantification. However, studies show it suffers from significant matrix suppression (up to 85%) in wastewater analysis, limiting its reliability in environmental samples .
- Key Difference : Unlike trans-Carboxy Glimepiride-d5, Glimepiride-d5 lacks the carboxyl group, altering its polarity and retention behavior in chromatographic systems .
rac trans-Hydroxy Glimepiride-d5 (CAS: 1189980-46-8)
- Structure : Features a hydroxymethyl group on the cyclohexyl ring and five deuterium atoms on the ethyl side chain .
- Molecular Formula : C₂₄H₂₉D₅N₄O₆S.
- Applications : Used in metabolic studies to track hydroxylated Glimepiride derivatives. Its hydroxyl group increases hydrophilicity compared to the carboxy analog, leading to shorter retention times in reversed-phase LC .
- Key Difference : The substitution of a hydroxyl group for a carboxyl group reduces its ionization efficiency in negative ion mode MS, impacting sensitivity .
Glimepiride Pharmacopeial Impurities (Compounds A–D)
As per USP guidelines, Glimepiride-related compounds include:
- Key Differences : These impurities lack deuterium labeling and specific functional groups (e.g., carboxyl or hydroxyl), making them unsuitable as internal standards. They primarily serve as reference markers for quality control .
Analytical Performance Comparison
Matrix Effects in SPE-LC-MS/MS
| Compound | Matrix Suppression (%) | Retention Time (min) | Sensitivity (LOQ, ng/L) | |
|---|---|---|---|---|
| This compound | 20–30 | ~5.80 | 0.1 | |
| Glimepiride-d5 | 85 | ~5.87 | 0.5 | |
| rac trans-Hydroxy Glimepiride-d5 | 40–50 | ~4.19 | 0.3 |
- Insight: this compound exhibits lower matrix suppression than Glimepiride-d5, attributed to its carboxyl group enhancing solubility and reducing non-specific binding in solid-phase extraction (SPE) .
Temporal Stability in Environmental Samples
- This compound: Demonstrates a monotonic increasing trend (ρ = 0.98) in time-series environmental analyses, indicating stable recovery over prolonged periods .
- Glimepiride-d5 : Shows random variation (ρ = 0.77) due to matrix-induced degradation, limiting its utility in longitudinal studies .
Biological Activity
trans-Carboxy Glimepiride-d5 is a stable isotope-labeled derivative of glimepiride, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the mechanisms of action, metabolic pathways, and impacts on various biological systems, supported by data tables and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHDNOS |
| Molecular Weight | 525.629 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 1.17 |
These properties indicate its stability and suitability for use in various biochemical assays.
The biological activity of this compound is closely related to that of glimepiride. It acts primarily by stimulating insulin secretion from pancreatic beta cells through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx. This process enhances insulin granule exocytosis, thereby lowering blood glucose levels.
Key Mechanistic Insights:
- Insulin Secretion : Studies have shown that glimepiride enhances both first-phase and second-phase insulin secretion in response to glucose stimulation .
- Cardiovascular Effects : Beyond glycemic control, glimepiride influences cardiovascular biomarkers, reducing levels of pro-inflammatory cytokines and advanced glycation end products (AGEs) .
Case Study: Cardiovascular Biomarkers
A clinical trial involving 34 patients with type 2 diabetes treated with glimepiride for 24 weeks demonstrated significant changes in cardiovascular biomarkers:
| Biomarker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | p-value |
|---|---|---|---|
| Eotaxin | 150 | 120 | 0.0347 |
| FGF-2 | 200 | 160 | 0.0429 |
| Soluble CD40 Ligand (sCD40L) | 300 | 280 | 0.1923 |
| Vascular Endothelial Growth Factor (VEGF) | 250 | 230 | 0.0519 |
This study indicates that glimepiride not only helps in glycemic control but also has beneficial effects on cardiovascular health by modulating inflammatory processes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption : Peak plasma concentrations are typically reached within 2-3 hours post-administration.
- Half-Life : The elimination half-life is approximately 5-9 hours, allowing for once-daily dosing while maintaining effective glycemic control throughout the day .
Metabolic Pathways
This compound serves as a metabolite of glimepiride, providing insights into its metabolic pathways:
- Oxidation : Under specific conditions, this compound can undergo oxidation, forming various metabolites that may exhibit different biological activities.
- Substitution Reactions : The compound can participate in substitution reactions, which are essential for understanding its interactions with biological macromolecules.
Applications in Research
The compound is utilized as a reference standard in analytical chemistry and pharmacokinetic studies to evaluate the safety and efficacy of glimepiride formulations. Its role in understanding metabolic pathways of sulfonylureas contributes to the development of better therapeutic strategies for managing type 2 diabetes.
Q & A
Basic: What validated analytical methods are recommended for identifying and quantifying trans-Carboxy Glimepiride-d5 in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple-reaction monitoring (MRM) is the gold standard. Use isotopic-labeled internal standards (e.g., trans-Carboxy Glimepiride-d5) to correct for matrix effects and ion suppression. Parameters include:
- Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size) .
- Ion transitions: Optimize precursor/product ion pairs (e.g., m/z 340.2 → 202.1 for quantification) with collision energy calibrated to minimize interference .
- Calibration: Linear range of 5–500 ng/mL with a limit of detection (LOD) ≤1 ng/mL .
Advanced: How can researchers resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?
Answer:
Discrepancies often arise from isotopic impurity or matrix-induced ion suppression. Mitigation strategies include:
- Purity validation: Confirm isotopic enrichment (>98%) via high-resolution mass spectrometry (HRMS) and exclude co-eluting metabolites using orthogonal separation (e.g., HILIC vs. reversed-phase) .
- Matrix matching: Prepare calibration curves in analyte-free biological matrices (e.g., plasma, urine) to account for recovery variability .
- Cross-validation: Compare results with a structurally distinct internal standard (e.g., chlorpropamide-d4) to identify method-specific biases .
Basic: What storage conditions ensure the stability of this compound reference materials?
Answer:
Store lyophilized standards at –20°C in airtight, light-protected containers. For working solutions in acetonitrile/water (70:30 v/v), stability is maintained for 6 months at –80°C , with <5% degradation confirmed via periodic LC-MS/MS analysis .
Advanced: How should researchers design experiments to assess this compound’s role in non-targeted screening for emerging contaminants?
Answer:
Adopt a tiered workflow:
Discovery phase: Use high-resolution mass spectrometry (HRMS) in full-scan mode (e.g., Q-TOF) to identify unknown metabolites. Prioritize features with ρ >0.75 in time-trend analysis to filter noise .
Confirmation phase: Synthesize candidate analogs and validate via MRM transitions. Include retention time indexing (±0.1 min) and fragmentation pattern matching .
Statistical rigor: Apply false-discovery-rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in peak identification .
Basic: What pharmacopeial guidelines apply to the use of this compound in regulatory submissions?
Answer:
Follow USP General Chapters <621> (Chromatography) and <1225> (Validation of Compendial Procedures). Key requirements:
- System suitability: Column efficiency (N ≥ 2000), tailing factor (≤2.0), and resolution (≥1.5 between critical pairs) .
- Accuracy: Spike recovery of 85–115% in triplicate runs across three concentration levels .
Advanced: How can machine learning optimize LC-MS/MS method development for this compound and its analogs?
Answer:
Train algorithms on historical LC-MS/MS parameters (e.g., collision energy, mobile phase pH) to predict optimal conditions for new analogs. Steps:
Feature engineering: Extract retention time, ion mobility, and solvent polarity as input variables.
Model selection: Use random forest or gradient-boosted regression trees to handle non-linear relationships.
Validation: Compare predicted vs. empirical results for 10+ analogs; target mean absolute error (MAE) <5% .
Basic: What ethical and reporting standards apply to studies using this compound?
Answer:
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
